
Sulfacetamide Sodium
Overview
Description
Sulfacetamide Sodium is a sulfonamide antibiotic commonly used in the treatment of bacterial infections, particularly those affecting the eyes and skin. It functions by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and reproduction, thereby exerting a bacteriostatic effect .
Preparation Methods
Sulfacetamide Sodium can be synthesized through direct alkylation of acetamide with 4-aminobenzenesulfonyl chloride or by reacting 4-aminobenzenesulfonamide with acetic anhydride followed by selective, reductive deacylation of the resultant acetamide using a system of zinc-sodium hydroxide . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring purity and consistency of the final product .
Chemical Reactions Analysis
Sulfacetamide Sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for its typical applications.
Reduction: The compound can be reduced, particularly in the presence of strong reducing agents.
Substitution: It can undergo substitution reactions, especially involving the sulfonamide group.
Common reagents and conditions used in these reactions include zinc-sodium hydroxide for reductive deacylation and various solvents for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Acne Vulgaris
Sulfacetamide sodium is commonly formulated with sulfur (10% sodium sulfacetamide and 5% sulfur) to treat acne vulgaris. Clinical studies have shown that this combination can reduce inflammatory lesions by approximately 80% over a treatment period of 12 weeks .
Case Study Example:
A 29-year-old woman with a long history of acne was treated with a sodium sulfacetamide emollient foam. After eight weeks, her inflammatory lesions decreased significantly from 12 to just three, demonstrating the compound's efficacy in managing acne .
Seborrheic Dermatitis
This compound has also been effective in treating seborrheic dermatitis, a chronic skin condition caused by Malassezia species. In a study involving 76 patients, 93% experienced improvement or complete resolution of their condition after treatment with sodium sulfacetamide ointment or soap .
Clinical Findings:
- Efficacy: Sodium sulfacetamide lotion showed improvement in 89% of patients with scalp involvement and 68% with glabrous skin involvement .
- Combination Treatments: It is often used alongside other agents like hydrocortisone to enhance therapeutic outcomes .
Perioral Dermatitis
This condition is characterized by erythematous papules around the mouth. Sodium sulfacetamide, when combined with oral tetracyclines, has been shown to clear lesions in most patients effectively .
Ocular Applications
This compound is utilized in treating various ocular conditions, including:
- Trachoma
- Ophthalmia Neonatorum
Historically, it has been employed for managing these conditions since the late 1930s, demonstrating significant effectiveness in reducing infection rates .
Clinical Evidence:
Studies have shown its effectiveness in treating corneal ulcers and other ocular infections due to its high solubility at physiological pH, allowing for better penetration into ocular tissues .
Summary of Clinical Studies
Application | Concentration | Efficacy Rate | Duration |
---|---|---|---|
Acne Vulgaris | 10% Sodium Sulfacetamide | 80% reduction in lesions | 12 weeks |
Seborrheic Dermatitis | Ointment/Lotion | 93% improvement | Varies |
Perioral Dermatitis | Topical + Oral Tetracyclines | Most patients cleared | Varies |
Ocular Conditions | Sodium Sulfacetamide | Effective in reducing infection | Historical data |
Mechanism of Action
Sulfacetamide Sodium exerts its effects by acting as a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), an essential component for bacterial growth. This inhibition disrupts the synthesis of folic acid, which is necessary for bacterial reproduction and survival . The compound specifically targets the enzyme dihydropteroate synthase, which is involved in the folic acid synthesis pathway .
Comparison with Similar Compounds
Sulfacetamide Sodium is unique among sulfonamide antibiotics due to its specific applications and effectiveness in treating ocular and dermatologic infections. Similar compounds include:
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim for a broader spectrum of bacterial infections.
Sulfadiazine: Used primarily in the treatment of toxoplasmosis and other infections.
Sulfisoxazole: Often used in combination with erythromycin for treating otitis media.
Compared to these compounds, this compound monohydrate is particularly effective in topical applications for eye and skin infections .
Biological Activity
Sulfacetamide sodium is a sulfonamide antibiotic known for its bacteriostatic properties, primarily used in the treatment of various bacterial infections, particularly those affecting the skin and eyes. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical applications, and research findings.
This compound functions as a competitive inhibitor of para-aminobenzoic acid (PABA), a crucial component in the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthase, sulfacetamide disrupts bacterial growth and reproduction. This mechanism is consistent across various gram-positive and gram-negative organisms, making sulfacetamide effective against a broad spectrum of bacteria.
Pharmacokinetics
- Absorption : this compound is readily absorbed when administered orally, with a reported percutaneous absorption rate of approximately 4% through intact human skin in vitro.
- Distribution : It achieves high concentrations in bodily fluids such as pleural, peritoneal, synovial, and ocular fluids.
- Half-life : The biological half-life ranges from 7 to 13 hours , allowing for effective dosing schedules.
- Metabolism and Excretion : The drug is primarily excreted unchanged in the urine.
Clinical Applications
This compound is commonly used in dermatological formulations for conditions such as:
- Acne vulgaris
- Seborrheic dermatitis
- Rosacea
- Perioral dermatitis
- Dermatophyte infections
It is often combined with other agents like sulfur or hydrocortisone to enhance therapeutic effects. For example, a combination of 10% sulfacetamide and 5% sulfur has shown effectiveness in treating acne due to its keratolytic and antibacterial properties.
Efficacy Studies
- Topical Formulations : A study evaluated the efficacy of a topical sulfacetamide lotion applied to subjects with acne vulgaris. The results indicated that the percentage of the applied dose excreted as sulfacetamide plus its metabolite ranged from 0.08% to 0.33%, suggesting significant absorption and potential efficacy in treating skin conditions .
- Microsphere Delivery System : Research on bioadhesive this compound microspheres demonstrated enhanced treatment efficacy for ocular keratitis caused by Pseudomonas aeruginosa and Staphylococcus aureus. The formulation showed improved residence time on the ocular surface, leading to better therapeutic outcomes compared to standard formulations .
Comparative Studies
Case Studies
- Acne Treatment : A clinical trial involving adult subjects applied a topical lotion containing this compound twice daily for four weeks. The results showed a marked reduction in acne lesions, supporting its use as an effective treatment modality.
- Ocular Infections : In vivo studies on rabbits with induced keratitis demonstrated that the application of sulfacetamide-loaded microspheres resulted in significant improvement in clinical signs compared to controls, indicating its potential for ocular applications .
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing sulfacetamide sodium in laboratory settings, and how can yield optimization be systematically evaluated?
- Methodological Answer : The synthesis of this compound typically involves reacting sulfanilamide with acetic anhydride. A catalytic agent such as 4-dimethylaminopyridine (DMAP) can enhance reaction efficiency by reducing activation energy. Yield optimization requires factorial design experiments to test variables like molar ratios, temperature, and catalyst concentration. For instance, a study achieved a 57.69% yield using DMAP under controlled reflux conditions . Quantitative analysis via HPLC or gravimetric methods is recommended to assess purity and yield.
Q. How should researchers validate the purity and structural integrity of synthesized this compound?
- Methodological Answer : Characterization requires a multi-technique approach:
- Spectroscopic Analysis : FT-IR to confirm functional groups (e.g., sulfonamide C–N stretch at ~1,330 cm⁻¹, carbonyl C=O at ~1,680 cm⁻¹).
- Chromatography : HPLC with UV detection (λ = 260 nm) to assess purity (>98% acceptable for pharmacological studies).
- Thermal Stability : TGA/DSC to evaluate decomposition temperatures (e.g., stability up to 200°C).
Include reference standards and triplicate measurements to ensure reproducibility .
Q. What are the critical considerations for designing in vitro studies to evaluate this compound’s antimicrobial efficacy?
- Methodological Answer : Use standardized microbial strains (e.g., Staphylococcus aureus ATCC 25923) and broth microdilution assays to determine minimum inhibitory concentrations (MICs). Adjust pH to physiological levels (6.5–7.5) to mimic clinical conditions. Include positive controls (e.g., sulfamethoxazole) and account for solvent interference (e.g., DMSO ≤1% v/v). Data should be analyzed using non-linear regression models (e.g., log-dose response curves) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antibacterial efficacy data for this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in experimental design:
- Variable | Impact | Resolution
Strain specificity | Genetic resistance mechanisms | Use whole-genome sequencing to identify resistance markers (e.g., sul1 genes).
Biofilm formation | Reduced drug penetration | Incorporate biofilm disruption agents (e.g., EDTA) in assays.
pH-dependent solubility | Altered bioavailability | Conduct parallel experiments at pH 5.5 (skin surface) and 7.4 (systemic).
Meta-analyses of existing datasets can identify confounding factors .
Q. What advanced catalytic mechanisms explain the role of DMAP in improving this compound synthesis efficiency?
- Methodological Answer : DMAP acts as a nucleophilic catalyst, accelerating acylation by stabilizing the tetrahedral intermediate via hydrogen bonding. Kinetic studies (e.g., Eyring plots) reveal a reduction in activation energy (ΔG‡) by ~15–20 kJ/mol. Computational modeling (DFT or MD simulations) can map transition states and optimize catalyst loading (typically 5–10 mol%) .
Q. How does this compound’s stability profile vary under different storage conditions, and what analytical methods are most reliable for degradation product identification?
- Methodological Answer : Stability studies should follow ICH guidelines (25°C/60% RH for accelerated testing). Degradation pathways include hydrolysis (amide bond cleavage) and oxidation (sulfonamide group). Use LC-MS/MS to identify degradation products (e.g., sulfanilic acid, acetic acid derivatives). Forced degradation under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions provides mechanistic insights .
Properties
IUPAC Name |
sodium;acetyl-(4-aminophenyl)sulfonylazanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S.Na/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMSFAORUFMASU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N2NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
144-80-9 (Parent) | |
Record name | Sulfacetamide sodium anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40889336 | |
Record name | Acetamide, N-[(4-aminophenyl)sulfonyl]-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40889336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127-56-0, 6209-17-2 | |
Record name | Sulfacetamide sodium anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-[(4-aminophenyl)sulfonyl]-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-[(4-aminophenyl)sulfonyl]-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40889336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfacetamide sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.409 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sulfacetamide sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFACETAMIDE SODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30760ZE777 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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